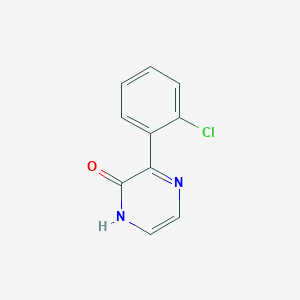

3-(2-Chlorophenyl)pyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14) |

InChI Key |

FPKWYKJFDTYRFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CNC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chlorophenyl Pyrazin 2 1h One and Analogues

Classical Approaches to Pyrazin-2(1H)-one Ring Construction

Traditional methods for the synthesis of the pyrazin-2(1H)-one core have been foundational in heterocyclic chemistry. These strategies typically involve the condensation of acyclic precursors to form the heterocyclic ring.

Condensation Reactions of α-Amino Amides and 1,2-Dicarbonyls

One of the most prominent and widely utilized methods for constructing the pyrazin-2(1H)-one ring is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. rsc.orgnih.gov This method, first described by R. G. Jones in 1949, is a one-pot reaction that leads to the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. rsc.orgnih.gov The reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide, or piperidine. nih.gov

A significant advantage of this method is the wide availability of various 1,2-dicarbonyl compounds (e.g., glyoxal, methylglyoxal (B44143), diacetyl, phenylglyoxal, and benzil) and α-amino acid amides (e.g., glycine (B1666218) amide, alanine (B10760859) amide, leucine (B10760876) amide, and valine amide). nih.gov Initially, the synthesis required the free α-amino acid amides, which could be challenging to prepare, especially for those with low molecular weights. nih.gov A later modification by Karmas and Spoerri demonstrated that the condensation can also be effectively performed using the more readily accessible hydrohalide salts of the amino acid amides. nih.gov

The regioselectivity of the condensation with unsymmetrical 1,2-dicarbonyl compounds is a critical aspect of this synthesis. For instance, the reaction of methylglyoxal with various α-amino acid amides predominantly yields the 5-methyl-2(1H)-pyrazinone isomer. nih.gov However, the addition of sodium bisulfite to the reaction mixture can favor the formation of the 6-methyl isomer. nih.gov

| Reactant 1 | Reactant 2 | Product(s) | Key Findings |

| α-Amino acid amides | 1,2-Dicarbonyl compounds | 3-Substituted-2(1H)-pyrazinones | A versatile one-pot synthesis. rsc.orgnih.gov |

| α-Amino acid amide hydrohalides | 1,2-Dicarbonyl compounds | 3-Substituted-2(1H)-pyrazinones | Utilizes more accessible starting materials. nih.gov |

| α-Amino acid amides | Methylglyoxal | 5-Methyl-2(1H)-pyrazinones (major) | Demonstrates regioselectivity. nih.gov |

| α-Amino acid amides | Methylglyoxal with sodium bisulfite | 6-Methyl-2(1H)-pyrazinones (favored) | Reaction conditions can control regioselectivity. nih.gov |

Synthesis from α-Amino Ketones or α-Amino Aldehydes and α-Haloacetyl Halides

In 1942, Tota and Elderfield reported a method for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents, a significant advancement at the time. rsc.orgnih.gov This approach involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. rsc.orgnih.govresearchgate.net In this synthetic strategy, the α-amino ketone provides the N-1, C-5, and C-6 atoms of the pyrazinone ring, while the α-haloacetyl halide supplies the C-2 and C-3 atoms. rsc.orgnih.gov

The initial condensation product, a ketoamide, is then treated with ammonia (B1221849) in the presence of sodium iodide to furnish a dihydropyrazine (B8608421) intermediate. rsc.orgnih.gov Subsequent air oxidation of the dihydropyrazine yields the final 2(1H)-pyrazinone. rsc.orgnih.gov To circumvent the self-condensation of the free α-amino ketone, the reaction is often carried out in cold chloroform (B151607) in the presence of water and excess solid calcium carbonate. rsc.org

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| α-Amino ketone hydrochloride | 2-Bromoacetyl bromide | Ketoamide | 3,5,6-Trisubstituted-2(1H)-pyrazinone |

| α-Amino aldehyde hydrochloride | α-Haloacetyl halide | Ketoamide | 5-Unsubstituted-2(1H)-pyrazinone |

Pyrazine (B50134) Synthesis via Dihydropyrazines from 1,2-Diketones and 1,2-Diamines

The synthesis of pyrazines can also be achieved through the condensation of 1,2-diketones with 1,2-diamines to form dihydropyrazines, which are then oxidized to the corresponding pyrazines. researchgate.netresearchgate.net This classical method is a convenient route to symmetrically substituted pyrazines. researchgate.net The oxidation of the dihydropyrazine intermediate is commonly accomplished using oxidizing agents such as copper(II) oxide or manganese oxide. researchgate.net While this method is more general for pyrazine synthesis, it can be adapted for the preparation of pyrazinone precursors. The resulting pyrazine can then be further functionalized to introduce the carbonyl group at the 2-position. More direct routes to pyrazinones are generally preferred.

Modern and Advanced Synthetic Strategies

More contemporary approaches to the synthesis of pyrazin-2(1H)-ones often focus on efficiency, diversity, and the rapid assembly of complex molecules. These methods include multicomponent reactions and other innovative strategies.

Multicomponent Reactions (MCRs) for Pyrazin-2(1H)-one Chemotypes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the synthesis of diverse heterocyclic scaffolds, including pyrazin-2(1H)-ones. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netbeilstein-journals.orgnih.govarkat-usa.org

The Ugi four-component reaction (Ugi-4CR) is a particularly versatile MCR that has been successfully applied to the synthesis of pyrazin-2(1H)-one frameworks. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, a diverse range of substituted pyrazin-2(1H)-ones can be assembled in a convergent and efficient manner. nih.gov

One common strategy, termed the Ugi/Deprotect/Cyclize approach, involves the use of a protected amino aldehyde or a masked aldehyde in the Ugi reaction. researchgate.net The resulting Ugi adduct contains all the necessary atoms for the pyrazinone ring. Subsequent deprotection of the aldehyde functionality, often under acidic conditions, triggers an intramolecular cyclization and aromatization to afford the desired pyrazin-2(1H)-one. researchgate.net

Another innovative Ugi-based approach involves a sequential Ugi/Staudinger/aza-Wittig/isomerization reaction. nih.govresearchgate.net In this sequence, a four-component Ugi reaction between an arylglyoxal, a primary amine, an α-azidovinyl acid, and an isocyanide produces an azide (B81097) intermediate. nih.govresearchgate.net Treatment of this azide with triphenylphosphine (B44618) initiates a domino sequence of Staudinger reaction, aza-Wittig reaction, and isomerization to yield polysubstituted pyrazin-2(1H)-ones in good yields. nih.govresearchgate.net

| MCR Strategy | Reactants | Key Steps | Product |

| Ugi/Deprotect/Cyclize | Isocyanide, protected amine, protected aldehyde, N-protected amino acid | Ugi-4CR, deprotection, intramolecular cyclization, aromatization | Pyrazin-2(1H)-one |

| Ugi/Staudinger/Aza-Wittig/Isomerization | Arylglyoxal, primary amine, α-azidovinyl acid, isocyanide | Ugi-4CR, Staudinger reaction, aza-Wittig reaction, isomerization | Polysubstituted pyrazin-2(1H)-one |

Microwave-Mediated Ring Closure Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic scaffolds like pyrazin-2(1H)-ones. arkat-usa.orgnih.gov The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. arkat-usa.org This technology is particularly effective for the synthesis of 2(1H)-pyrazinone scaffolds and their derivatives. nih.govnih.govrsc.org

One prominent method for constructing the pyrazinone core is the Hoornaert's method, which can be efficiently carried out using microwave irradiation. rsc.orgnih.gov This approach has been utilized in the synthesis of precursors for potential therapeutic agents. nih.gov For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been successfully achieved with high yields through a microwave-assisted protocol, highlighting the efficiency of this technique. nih.govrsc.org

The benefits of microwave-assisted synthesis extend to the functionalization of the pyrazinone ring. For example, microwave-enhanced transition metal-catalyzed reactions facilitate the introduction of various substituents at the C3 position, enabling the creation of diverse libraries of 2(1H)-pyrazinones for biological screening. nih.gov The use of solid catalysts, such as montmorillonite (B579905) K-10, in conjunction with microwave irradiation offers an environmentally benign and efficient route for the synthesis of related heterocyclic structures like benzimidazoles. arkat-usa.org

A study on the synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives demonstrated that optimizing microwave power and reaction temperature is crucial for maximizing product yields. clockss.org Similarly, the synthesis of 1,2,3-triazole derivatives using microwave irradiation in the presence of a copper(I) catalyst resulted in higher yields in shorter reaction times compared to conventional methods. researchgate.net These examples underscore the broad applicability and advantages of microwave technology in heterocyclic synthesis.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles | Lower yields, longer reaction time (e.g., 10 minutes at 130°C) | Higher yields, shorter reaction time (e.g., 10 minutes) | arkat-usa.org |

| Synthesis of 1,2,3-triazole derivatives | Lower yields, longer reaction time | Higher yields, shorter reaction time | researchgate.net |

| Synthesis of thiazolo[3,2-a]pyrimidine derivatives | 30% yield | Excellent yields with optimized conditions | clockss.org |

Palladium-Catalyzed Coupling Reactions in Pyrazin-2(1H)-one Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the pyrazin-2(1H)-one scaffold, offering a versatile and efficient means to introduce a wide range of substituents. rsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

A key application of palladium catalysis in this context is the site-selective coupling of (hetero)aryl amines with dihalo-2(1H)-pyrazinones. rsc.orgnih.gov For instance, the synthesis of 3,5-disubstituted-2(1H)-pyrazinones can be achieved through a palladium-catalyzed Buchwald-Hartwig N-arylation, coupling a 3,5-dichloro-2(1H)-pyrazinone with amines like tert-butyl carbamate (B1207046) or tert-butylurea. rsc.orgnih.gov This selective derivatization at the C3 position is a critical step in building molecular complexity. rsc.org

Furthermore, palladium catalysis is instrumental in modifying the pyrazinone core after its initial construction. For example, a 5-bromo-2(1H)-pyrazinone can serve as a starting material for introducing substituents at the C5 position via various palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov Dehalogenation of the pyrazinone ring can also be accomplished using a palladium catalyst with sodium formate. rsc.org

In the broader context of heterocyclic synthesis, palladium catalysis has been employed for the asymmetric hydrogenation of pyrazin-2-ols, providing access to chiral piperazin-2-ones with excellent enantioselectivity. rsc.org This highlights the power of palladium catalysis in creating stereochemically defined structures. Additionally, palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids have been developed to produce unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Reactions in Pyrazinone Synthesis

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Buchwald-Hartwig N-Arylation | 3,5-dichloro-2(1H)-pyrazinone, tert-butyl carbamate | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 3-(tert-butoxycarbonylamino)-5-chloro-2(1H)-pyrazinone | rsc.orgnih.gov |

| Cross-Coupling | 5-bromo-2(1H)-pyrazinone, various coupling partners | Palladium catalyst | 5-substituted-2(1H)-pyrazinone | rsc.orgnih.gov |

| Asymmetric Hydrogenation | 5,6-disubstituted pyrazin-2-ols | Pd(OCOCF₃)₂/(R)-TolBINAP | Chiral disubstituted piperazin-2-ones |

Flow Chemistry Applications in Pyrazin-2(1H)-one Synthesis

Flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control. galchimia.comresearchgate.net This approach, where reactions are carried out in a continuously flowing stream through a reactor, allows for precise control over parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch methods. galchimia.com

While specific applications of flow chemistry for the synthesis of 3-(2-Chlorophenyl)pyrazin-2(1H)-one are not extensively documented, the principles and successes in related heterocyclic systems suggest its high potential. For example, a two-stage flow synthesis of pyrazoles from acetophenones has been demonstrated to be a general and high-yielding method. galchimia.com This process involves the initial formation of an enaminone intermediate, followed by condensation with hydrazine (B178648) to generate the pyrazole (B372694) ring. galchimia.com The ability to telescope multiple reaction steps in a continuous flow system significantly enhances efficiency. nih.gov

The synthesis of highly substituted pyrazoles and pyrazolines has been achieved through a modular continuous flow approach, which allows for the rapid generation of molecular diversity. nih.gov This "assembly line" process enables the sequential modification of a common core structure through various reactor modules, facilitating the synthesis of complex molecules. nih.gov Such a strategy could be readily adapted for the diversification of the pyrazin-2(1H)-one scaffold. The use of solid-phase synthesis within a flow system can further streamline the process by simplifying purification steps. researchgate.net

Click Chemistry for Pyrazin-2(1H)-one Decoration

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the functionalization of various molecular scaffolds due to its high efficiency, selectivity, and mild reaction conditions. scispace.comnih.govmdpi.com This methodology has been successfully applied to the "decoration" of the 2(1H)-pyrazinone core, enabling the introduction of diverse molecular fragments. scispace.com

The Huisgen 1,3-dipolar cycloaddition is a key reaction in this context, used to construct a 1,2,3-triazole ring at the C-3 position of the 2(1H)-pyrazinone. scispace.com This can be achieved through two primary pathways: either by attaching an acetylenic moiety to the C-3 position of the pyrazinone followed by reaction with an azide, or by introducing an azide group at the C-3 position and reacting it with an alkyne. scispace.com These approaches lead to the formation of novel heterocyclic skeletons with potential pharmacological interest. scispace.com

The versatility of click chemistry extends to the functionalization of various platforms, including polyhydroxylated compounds and nanomaterials, demonstrating its broad applicability. nih.govmdpi.com Light-triggered click chemistry offers an additional layer of control, allowing for spatiotemporal regulation of the reaction. nih.gov The principles of click chemistry can be effectively combined with other techniques, such as microwave irradiation, to further enhance reaction efficiency. scispace.com

Regioselectivity and Stereoselectivity in Pyrazin-2(1H)-one Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired arrangement of atoms in the final product. youtube.comkhanacademy.org

Regioselectivity , the control of where a reaction occurs on a molecule with multiple reactive sites, is a critical consideration in pyrazinone synthesis. organic-chemistry.orgresearchgate.net For example, in the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, the formation of two possible regioisomers can occur, and controlling this outcome is essential. rsc.org Similarly, in the functionalization of 3,5-dihalo-2(1H)-pyrazinones, selective reaction at either the C3 or C5 position is crucial for directing the synthesis towards the desired product. rsc.orgnih.gov The choice of reagents and reaction conditions plays a pivotal role in achieving high regioselectivity. nih.goveurjchem.com

Stereoselectivity , the preferential formation of one stereoisomer over another, is equally important, particularly when chiral centers are present. researchgate.netyoutube.comnih.gov The synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a prime example of a highly stereoselective transformation, yielding products with excellent diastereoselectivities and enantioselectivities. rsc.org The stereochemical outcome of a reaction can be influenced by various factors, including the use of chiral catalysts, auxiliaries, or the inherent stereochemistry of the starting materials. youtube.com

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. rasayanjournal.co.innih.gov These approaches focus on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of waste. rasayanjournal.co.inresearchgate.net

In the context of pyrazin-2(1H)-one synthesis, several strategies align with green chemistry principles. Microwave-assisted synthesis, for example, often leads to shorter reaction times and reduced energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net The use of solvent-free reaction conditions, sometimes coupled with microwave irradiation, further enhances the green credentials of a synthetic route by eliminating the need for potentially hazardous solvents. researchgate.netresearchgate.net

Table 3: Green Chemistry Strategies in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Pyrazinone Synthesis and Analogs | Reference |

| Energy Efficiency | Microwave-assisted synthesis reduces reaction times and energy consumption. | rasayanjournal.co.inresearchgate.net |

| Use of Safer Solvents | Solvent-free reactions, often under microwave or grinding conditions. | researchgate.netresearchgate.net |

| Atom Economy/Waste Reduction | One-pot, multi-component reactions streamline synthesis and minimize byproducts. | rasayanjournal.co.inresearchgate.net |

| Catalysis | Use of recyclable and environmentally benign catalysts. | nih.gov |

Reactivity and Derivatization Strategies for 3 2 Chlorophenyl Pyrazin 2 1h One Core

Electrophilic Substitution Reactions on the Pyrazin-2(1H)-one Ring System

The pyrazin-2(1H)-one ring is generally considered an electron-deficient system. This is due to the presence of two electronegative nitrogen atoms and an electron-withdrawing amide carbonyl group. Consequently, the ring is significantly deactivated towards electrophilic aromatic substitution (EAS). youtube.com Reactions such as nitration or halogenation, which are common for electron-rich aromatic systems, require harsh conditions and often result in low yields when applied to pyrazinone cores.

Drawing parallels with pyridine, another electron-deficient heterocycle, electrophilic attack on the pyrazinone ring is energetically unfavorable. youtube.com If substitution does occur, it is predicted to happen at the C-5 or C-6 positions. Attack at these positions avoids the formation of unstable cationic intermediates where the positive charge would be placed on a carbon adjacent to the electron-withdrawing amide group or on the already partially positive nitrogen atom at the 4-position. youtube.comstackexchange.com The presence of activating groups on the ring can facilitate these reactions, but for an unsubstituted pyrazinone core like that in 3-(2-chlorophenyl)pyrazin-2(1H)-one, derivatization via EAS is not a preferred synthetic strategy.

Nucleophilic Substitution Reactions and Functional Group Interconversions

In contrast to its inertness towards electrophiles, the pyrazinone ring is highly susceptible to nucleophilic attack, especially when substituted with good leaving groups. The most common strategy involves the use of halo-pyrazinones, such as 3,5-dihalo-2(1H)-pyrazinones, as versatile precursors. rsc.orgnih.gov The halogen atoms, typically chlorine or bromine, at positions C-3 and C-5 are readily displaced by a wide range of nucleophiles.

This reactivity allows for the introduction of various functional groups. For instance, reactions with alkoxides (e.g., sodium methoxide) or phenoxides yield the corresponding ether derivatives. rsc.org Similarly, amines and thiols can be used to introduce amino and thioether moieties, respectively. The reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl (B1604629) oxide, for example, produces 2,3-dibenzyloxypyrazine in boiling benzene. rsc.org These substitutions are fundamental for creating libraries of analogues with diverse properties.

A summary of representative nucleophilic substitution reactions on the pyrazinone core is presented below.

| Starting Material | Nucleophile | Product Type | Reference |

| 3,5-Dichloro-2(1H)-pyrazinone | (Hetero)aryl amine | 3-Amino-5-chloro-2(1H)-pyrazinone | rsc.org |

| 2-Chloropyrazine | Sodium Hydroxide | 2(1H)-Pyrazinone | semanticscholar.org |

| 2,3-Dichloropyrazine | Sodium Benzyl Oxide | 2,3-Dibenzyloxypyrazine | rsc.org |

| 3,5-Dihalo-2(1H)-pyrazinone | N-Cyanomethylbenzotriazoles | 3-Amido-5-halo-2(1H)-pyrazinone | nih.gov |

Oxidation and Reduction Pathways of Pyrazin-2(1H)-one Derivatives

The pyrazin-2(1H)-one system can undergo both oxidation and reduction, leading to useful synthetic intermediates.

Oxidation: The nitrogen atom at the 4-position of the pyrazine (B50134) ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. rsc.org The resulting N-oxide can modify the electronic properties of the ring, making it more susceptible to certain types of reactions or facilitating specific rearrangements. For example, N-oxide formation has been used as a strategic step to enable subsequent cross-coupling reactions or to introduce other functional groups. nih.gov

Reduction: Reduction of the pyrazinone core can be achieved under various conditions. Catalytic hydrogenation, often using palladium on carbon (Pd/C), can lead to different outcomes depending on the substrate and reaction conditions. It can be used for the dehalogenation of halo-pyrazinones, for instance, converting a 5-bromo-2(1H)-pyrazinone into its des-halo analogue. rsc.org Under more forcing conditions, the double bonds within the pyrazine ring can be reduced, leading to dihydropyrazinone or piperazinone structures.

Introduction of Diverse Chemical Moieties at Key Positions

A key strategy for drug discovery is the systematic introduction of diverse chemical groups to explore the structure-activity relationship. For the this compound scaffold, derivatization is most effectively achieved at the N-1, C-5, and C-6 positions.

N-1 Position: The nitrogen at the 1-position bears a proton and can be readily N-alkylated or N-arylated using a suitable base and an alkyl or aryl halide. This position is also crucial for forming 1H-pyrazinium-3-olates, which are valuable intermediates for cycloaddition reactions. nih.gov

C-5 and C-6 Positions: The introduction of substituents at the C-5 and C-6 positions often relies on starting with a pre-functionalized pyrazinone ring.

Palladium-Catalyzed Cross-Coupling: 5-Halo-2(1H)-pyrazinones are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds, which are critical for building molecular complexity. rsc.org Suzuki coupling with boronic acids introduces aryl or vinyl groups, Sonogashira coupling with terminal alkynes provides alkynyl substituents, and Buchwald-Hartwig amination allows for the installation of diverse amino groups.

Condensation Reactions: The C-6 position, being adjacent to the N-1 nitrogen, possesses some enamine-like reactivity. It can participate in condensation reactions, such as the aldol (B89426) condensation, with aldehydes or ketones to build new carbon-carbon bonds. acs.orgnih.gov

The table below illustrates methods for introducing diversity at various positions of the pyrazinone ring.

| Position | Reaction Type | Reagent/Catalyst | Introduced Moiety | Reference |

| C-5 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | rsc.org |

| C-5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | rsc.org |

| C-3 / C-5 | Nucleophilic Substitution | Various amines | Amino group | nih.gov |

| C-6 | Aldol Condensation | Aldehydes, Mild base | Hydroxyalkyl group | acs.orgnih.gov |

| N-1 | Alkylation | Alkyl halide, Base | Alkyl group | nih.gov |

Strategies for Building Fused Heterocyclic Systems (e.g., Pyrrolopyrazinones, Imidazopyrazines)

The pyrazin-2(1H)-one core serves as an excellent foundation for the synthesis of more complex, fused heterocyclic systems, which are prevalent in natural products and pharmacologically active molecules.

Pyrrolopyrazinones: These fused systems, also known as pyrrolodiketopiperazines, can be synthesized by constructing a pyrrole (B145914) ring onto the pyrazinone scaffold. acs.orgnih.govnih.gov A prominent strategy involves starting with a diketopiperazine (a saturated pyrazinone precursor). An aldol condensation is initiated at the C-3 position (which corresponds to C-6 in the pyrazinone nomenclature) with a protected 1,3-dicarbonyl or an alkynyl aldehyde. nih.gov The resulting intermediate is then cyclized to form the fused pyrrole ring. This cyclization can be catalyzed by protic acids or, for alkynyl substrates, by gold Lewis acids. acs.orgacs.org

Imidazopyrazines: The construction of an imidazo[4,5-b]pyrazine ring system generally requires the presence of adjacent amino groups on the pyrazine core. A common synthetic route involves the oxidative cyclization of a 5,6-diaminopyrazine derivative with an aldehyde. nih.gov Alternatively, cyclization can be achieved with reagents like ethyl orthoformate. nih.gov While direct examples starting from this compound are specific, the general methodology involves creating a diamine precursor at the C5-C6 positions, which can then be cyclized to afford the fused imidazole (B134444) ring. Other related fused systems, such as 1,2,3-triazolo[1,5-a]pyrazines, can be synthesized through intramolecular cyclization of appropriately substituted pyrazine precursors. nih.gov

Structure Activity Relationship Sar Studies of Pyrazin 2 1h One Derivatives

Importance of Substituent Effects on Biological Activity

The biological profile of pyrazin-2(1H)-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. ijrpc.com The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets. nih.gov

Research into various pyrazinone analogs has demonstrated that specific substitutions are key to enhancing potency and modulating activity. For instance, in the development of inhibitors for the p300/CBP histone acetyltransferase (HAT) domain, a target in cancer therapy, SAR studies revealed that a 1,4-pyrazine-containing series yielded potent compounds. nih.gov The most potent compound from this series, with an IC50 of 1.4 μM, highlights the efficacy that can be achieved through targeted substitution. nih.gov Similarly, studies on pyridone compounds, which are structurally related to pyrazinones, found that substitutions at the 5-position significantly impacted anti-fibrotic activity. nih.gov One derivative, compound 5b, showed an IC50 of 0.08 mmol/L, approximately 34 times more potent than the reference drug, fluorofenidone. nih.gov

In the context of antimycobacterial agents, substitutions on the pyrazinoic acid scaffold, the active form of the frontline tuberculosis drug pyrazinamide, have been explored to improve potency. nih.gov It was found that alkylamino-group substitutions at the 3- and 5-positions of pyrazinoic acid resulted in analogs that were 5 to 10-fold more potent than the parent compound. nih.gov

These findings underscore the critical role of substituent effects. The presence of an aryl group, such as the 2-chlorophenyl group in 3-(2-Chlorophenyl)pyrazin-2(1H)-one, is a common feature in many bioactive pyrazinones. The electronic and steric properties of this substituent are pivotal. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution within the entire molecule and participate in specific interactions, such as halogen bonding, with the target receptor.

nih.gov| Pyrazinone/Related Core | Substituent Modification | Biological Target/Activity | Impact on Activity | Reference |

|---|---|---|---|---|

| Pyrazinoic Acid | Alkylamino group at C3 and C5 | Antimycobacterial (M. tuberculosis) | 5 to 10-fold increase in potency compared to the parent compound. | nih.gov |

| 1,4-Pyrazine | Varying substitutions leading to compound 29 | p300/CBP HAT Inhibition | Achieved potent inhibition with an IC50 as low as 1.4 μM. | nih.gov |

| 2(1H)-Pyridone | Substituents at C5 (e.g., compound 5b) | Anti-fibrosis | Compound 5b was ~34 times more potent than the reference drug. | |

| Pyrazin-2(1H)-one | 3,5-Dichloro substitution | Antifungal (Candida albicans) | Demonstrated fungicidal activity. |

Positional Variations and Their Impact on Receptor/Enzyme Interactions

The specific placement of substituents on the pyrazin-2(1H)-one ring is as critical as their chemical nature. Altering the position of a functional group can dramatically change the molecule's shape and the way it fits into the binding site of a receptor or enzyme, thereby affecting its inhibitory potential and selectivity. researchgate.net

SAR studies on pyrazolo[1,5-a]pyrimidines, another class of kinase inhibitors, demonstrated the importance of positional variations. Starting from a screening lead, researchers found that placing a 3-thienyl group at the 6-position and a 4-methoxyphenyl (B3050149) group at the 3-position resulted in optimal potency against KDR kinase, with an IC50 of 19 nM. nih.gov This highlights a clear positional preference for substituents to achieve strong enzyme inhibition.

In the development of pyrazin-2(1H)-ones as platelet-derived growth factor receptor (PDGFR) inhibitors, a flexible synthetic route was established to produce various asymmetric 3,5-substituted derivatives. researchgate.net This allowed for a systematic exploration of positional effects, leading to the identification of highly potent PDGFR binders with IC50 values in the sub-micromolar range. researchgate.net For the compound this compound, the phenyl ring is at the 3-position. SAR studies on related heterocyclic inhibitors often show that this position is crucial for establishing key interactions within the ATP-binding pocket of kinases.

Further illustrating this principle, research on pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors for acute myeloid leukemia (AML) involved extensive SAR analysis. nih.gov An initial hit compound was structurally optimized by modifying substituents and their positions, leading to derivatives with significantly improved potency against FLT3 and VEGFR2 kinases. nih.gov The final optimized compound demonstrated complete tumor regression in a mouse model, underscoring the power of positional tuning. nih.gov Similarly, for pyridin-2(1H)-one-based urease inhibitors, the position of electron-releasing groups was found to be a key determinant of biological activity. researchgate.net

| Core Structure | Substituent Position | Target Enzyme | Observed Impact | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine (B1248293) | 6-position (3-thienyl) and 3-position (4-methoxyphenyl) | KDR Kinase | Optimal potency (IC50 = 19 nM) achieved with this specific arrangement. | nih.gov |

| Pyrazin-2(1H)-one | Asymmetric 3,5-substitutions | PDGFR | Systematic variation led to potent binders with sub-micromolar IC50 values. | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | Variations on pyrimidine (B1678525) core | FLT3, VEGFR2 | Optimization led to a potent multikinase inhibitor for AML. | nih.gov |

| Pyridin-2(1H)-one | Varied positions of electron-releasing groups | Urease | Positional changes were crucial in modulating inhibitory activity. | researchgate.net |

Conformational Analysis and Molecular Flexibility in SAR

The biological activity of a molecule is not solely determined by its static, two-dimensional structure but also by its three-dimensional shape and flexibility. Conformational analysis, which studies the different spatial arrangements of atoms that can be achieved through rotation around single bonds, is a vital component of modern SAR. nih.gov The ability of a molecule like this compound to adopt a specific, low-energy conformation that is complementary to its biological target's binding site is often a prerequisite for activity. uq.edu.au

Molecular flexibility allows a ligand to adapt its shape upon approaching a receptor, a concept known as "induced fit." This dynamic process can be crucial for achieving high-affinity binding. nih.gov For this compound, the torsional angle between the pyrazinone ring and the 2-chlorophenyl ring is a key flexible parameter. The molecule's ability to rotate around this bond allows it to explore different spatial orientations, one of which may be optimal for interacting with amino acid residues in an enzyme's active site. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding.

Computational methods, such as Comparative Molecular Field Analysis (CoMFA), are employed to understand the QSAR of conformationally flexible molecules. nih.gov One study on protein-tyrosine kinase inhibitors developed a technique to predict the inhibitory activity and identify the active conformation for each molecule by considering multiple energetically favorable conformations. nih.gov This approach highlights that for flexible molecules, the bioactive conformation may not be the lowest energy conformation in solution. Studies on other complex molecules have shown that conformational dynamics directly influence their ability to permeate biological membranes and interact with targets. uq.edu.aupreprints.org

Development of Structure-Activity and Structure-Selectivity Hypotheses

The culmination of SAR studies is the development of a predictive hypothesis that correlates specific structural features with biological activity and selectivity. nih.gov This hypothesis serves as a roadmap for designing new, improved compounds. The process is typically iterative: initial screening and SAR studies provide data, a hypothesis is formulated, new compounds are designed based on this hypothesis, and their subsequent testing refines the model. rsc.org

For example, in the quest for new kinase inhibitors, researchers often start with a "hit" compound identified from screening. researchgate.netnih.gov Initial SAR studies might reveal that, for instance, a hydrogen bond donor is required at one position while a hydrophobic pocket must be filled at another. This leads to a hypothesis about the key pharmacophore elements. In the development of pyrazoline-based tyrosine kinase inhibitors, extensive SAR data from in vitro and in vivo studies have been compiled to guide the design of next-generation anticancer drugs. nih.gov

The development of selectivity is also a primary goal. A compound might inhibit multiple related enzymes (e.g., different kinases), which can lead to off-target effects. Structure-selectivity relationships are developed by identifying structural modifications that enhance binding to the desired target while diminishing affinity for others. Research on pyrazolo[3,4-d]pyrimidine derivatives successfully optimized a hit compound with low potency into a highly potent and selective multikinase inhibitor by systematically analyzing the SAR. nih.gov This process allows medicinal chemists to fine-tune molecules, enhancing their therapeutic potential while minimizing undesirable activities.

Mechanistic Investigations of Biological Activity in Vitro and Molecular Level

Identification of Molecular Targets and Binding Mechanisms

The biological effects of 3-(2-Chlorophenyl)pyrazin-2(1H)-one and its analogs are rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors. These interactions can lead to the inhibition or modulation of key cellular processes.

The pyrazin-2(1H)-one scaffold has been identified as a privileged structure in the development of various enzyme inhibitors.

Kinases: Derivatives of the pyrazinone family have shown potential as kinase inhibitors. nih.govnih.govrsc.org For instance, certain 5-phenyl-1H-pyrazin-2-one derivatives have been investigated for their ability to inhibit Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling pathways. google.com Inhibition of Btk can modulate inflammatory responses and apoptosis, making it a target for autoimmune diseases and certain cancers. google.com The pyrazole (B372694) hinge binding moiety, a feature in some kinase inhibitors, highlights the importance of specific structural motifs for potent inhibition. nih.gov The development of selective kinase inhibitors is an active area of research, with compounds like Palbociclib and Ribociclib being approved for cancer therapy by targeting cyclin-dependent kinases (CDKs). nih.gov

Reverse Transcriptase: Some pyrazinone-containing derivatives have demonstrated inhibitory activity against reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV. nih.gov The emergence of multi-drug-resistant viral strains necessitates the discovery of novel inhibitors that target different aspects of the viral life cycle, and the pyrazinone scaffold offers a potential starting point for the development of new antiretroviral agents. nih.govnih.gov

Beyond enzyme inhibition, pyrazin-2(1H)-one derivatives have been explored as modulators of receptor function, particularly adenosine (B11128) receptors.

Adenosine Receptors: A significant area of research has focused on pyrazin-2(1H)-ones as selective antagonists of the A3 adenosine receptor (A3AR). nih.gov A3AR antagonists are considered promising therapeutic agents for conditions like glaucoma, inflammation, and neurodegenerative diseases. nih.govwikipedia.org Through a combination of experimental and computational approaches, researchers have elucidated key structure-activity and structure-selectivity relationships within this class of compounds, leading to the optimization of pyrazin-2(1H)-ones with enhanced affinity for A3AR. nih.gov The antagonism of adenosine A2A receptors by other heterocyclic compounds has also been extensively studied, particularly for the treatment of Parkinson's disease. wikipedia.orgnih.govresearchgate.net

Cellular Pathway Modulation by Pyrazin-2(1H)-one Derivatives (In Vitro)

The interaction of pyrazin-2(1H)-one derivatives with their molecular targets translates into the modulation of various cellular pathways.

Cell Cycle Control: By inhibiting kinases like CDKs, pyrazinone derivatives can interfere with the cell cycle progression. nih.gov For example, the inhibition of CDK4/6 blocks the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 to S phase cell cycle arrest. nih.gov

Inflammatory Pathways: The inhibition of kinases such as Btk by pyrazinone analogs can dampen inflammatory signaling. google.com For instance, Btk inhibition has been shown to decrease the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. google.com

Neurotransmitter Signaling: The antagonism of adenosine receptors by pyrazinone derivatives can modulate neurotransmitter systems. nih.govmdpi.com In the brain, A2A receptors are colocalized with dopamine (B1211576) D2 receptors, and their antagonism can influence dopaminergic signaling, which is relevant for conditions like Parkinson's disease. researchgate.netmdpi.com

Insights into Selectivity Profiles of Pyrazin-2(1H)-one Scaffolds

A crucial aspect of drug development is achieving selectivity for the desired molecular target to minimize off-target effects. The pyrazin-2(1H)-one scaffold offers opportunities for fine-tuning selectivity through chemical modifications.

Structure-Selectivity Relationships: Studies on A3AR antagonists based on the pyrazin-2(1H)-one core have revealed important structural features that govern selectivity over other adenosine receptor subtypes. nih.gov The strategic placement of substituents on the pyrazinone ring allows for the optimization of interactions with the target receptor's binding pocket, enhancing both affinity and selectivity.

Kinase Selectivity: In the context of kinase inhibitors, achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. nih.govnih.gov However, by targeting less conserved allosteric sites or by exploiting subtle differences in the active site, it is possible to develop selective inhibitors. The pyrazinone scaffold provides a versatile platform for exploring these strategies. rsc.org

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are pivotal in elucidating the binding modes of ligands within their protein targets. While specific docking studies for 3-(2-chlorophenyl)pyrazin-2(1H)-one are not extensively detailed in publicly available literature, the binding of closely related N-phenylpyrazinone antagonists within the corticotropin-releasing factor 1 (CRF1) receptor has been investigated. These studies reveal that this class of compounds typically binds to an allosteric site within the transmembrane (TM) domain of the receptor.

Key interactions for this class of antagonists often involve a highly conserved asparagine residue, Asn2835.50, which can form a hydrogen bond with the ligand. nih.gov The hydrophobic interactions are established with a range of residues including Phe1622.57, Phe2033.44, Tyr3276.53, and Leu3236.49. nih.gov The 2-chlorophenyl moiety of this compound would be expected to fit into a hydrophobic pocket, with the chlorine atom potentially forming specific interactions that enhance binding affinity.

| Residue | Helix Location | Type of Interaction | Potential Role in Binding |

|---|---|---|---|

| Asn2835.50 | TM5 | Hydrogen Bond | Acts as a key anchor point for the antagonist. nih.gov |

| Phe1622.57 | TM2 | Hydrophobic | Contributes to the hydrophobic pocket accommodating the antagonist. nih.gov |

| Phe2033.44 | TM3 | Hydrophobic | Forms part of the binding site and interacts with the antagonist's aromatic rings. nih.gov |

| Tyr3276.53 | TM6 | Hydrophobic | Participates in the formation of the hydrophobic binding pocket. nih.gov |

| Leu3236.49 | TM6 | Hydrophobic | Contributes to the hydrophobic environment of the binding site. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For a series of 50 N(3)-phenylpyrazinones with CRF1 antagonistic activity, a six-point pharmacophore model was developed. This model, designated AADHHR, consists of two hydrogen bond acceptors (A), one hydrogen bond donor (D), two hydrophobic regions (H), and one aromatic ring (R).

The best-developed hypothesis, AADHHR.47, successfully predicted the activity of a test set of molecules, demonstrating its utility for virtual screening of compound libraries to identify new potential CRF1 antagonists. nih.gov The features of this pharmacophore model are crucial for the design of novel pyrazinone-based antagonists. The pyrazinone core itself can provide the hydrogen bond acceptor and donor features, while the N-phenyl group and other substituents contribute to the hydrophobic and aromatic features.

| Pharmacophoric Feature | Count | Description | Likely Corresponding Moiety in this compound |

|---|---|---|---|

| Hydrogen Bond Acceptor (A) | 2 | A feature that can accept a hydrogen bond from the receptor. nih.gov | Carbonyl oxygen and pyrazine (B50134) nitrogen of the pyrazinone ring. |

| Hydrogen Bond Donor (D) | 1 | A feature that can donate a hydrogen bond to the receptor. nih.gov | N-H group of the pyrazinone ring. |

| Hydrophobic Region (H) | 2 | A non-polar region that can engage in hydrophobic interactions. nih.gov | The phenyl ring and other aliphatic substituents. |

| Aromatic Ring (R) | 1 | A planar, cyclic, conjugated system. nih.gov | The 2-chlorophenyl group. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

DFT calculations on similar aromatic and heterocyclic compounds are used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. rsc.org The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyrazinone ring system, while the LUMO may be distributed over the pyrazinone and the chlorophenyl ring. The electrostatic potential map would likely show negative potential around the carbonyl oxygen and the pyrazine nitrogens, indicating their propensity to act as hydrogen bond acceptors. The presence of the electronegative chlorine atom on the phenyl ring would also influence the charge distribution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N(3)-phenylpyrazinones as CRF1 antagonists, a 3D-QSAR model was developed in conjunction with the pharmacophore hypothesis AADHHR.47.

This 3D-QSAR model yielded a statistically significant correlation, with a coefficient of determination (R²) of 0.803, indicating a strong relationship between the structural features and the antagonistic activity. nih.gov The model was also externally validated with a predictive correlation coefficient (predictive R²) of 0.91 for a test set of molecules. nih.gov Such models are instrumental in predicting the activity of newly designed compounds and in understanding the structural requirements for optimal potency. The model would highlight regions where steric bulk, electron-withdrawing, or electron-donating groups are favorable or unfavorable for activity. For this compound, the position and electronic nature of the chloro substituent on the phenyl ring would be a key determinant of its activity as predicted by the QSAR model. A predictive 2D-QSAR model for phenylpyrazinones also indicated that the number and position of chlorine groups play an important role in determining CRF1 receptor antagonist activity. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of conformational flexibility and the stability of binding interactions over time. While specific MD simulations for this compound are not published, simulations of other non-peptide antagonists in complex with the CRF1 receptor offer valuable insights.

MD simulations of CRF1 antagonists, such as CP-376395, have shown that these ligands remain stable within the allosteric binding pocket of the receptor. nih.gov The simulations reveal that key interactions, like the hydrogen bond to Asn283, are maintained throughout the simulation, confirming their importance for stable binding. researchgate.net Furthermore, MD simulations can reveal conformational changes in the receptor upon antagonist binding. For instance, the binding of an antagonist can stabilize a particular conformation of the receptor, preventing the conformational changes required for agonist binding and subsequent receptor activation. nih.gov These simulations also allow for the calculation of binding free energies, which can provide a more accurate prediction of a compound's affinity for the receptor compared to docking scores alone.

| Parameter Investigated | Typical Findings for CRF1 Antagonists | Implication for this compound |

|---|---|---|

| Ligand Stability | Antagonists generally show stable root-mean-square deviation (RMSD) within the binding pocket. researchgate.net | The compound is expected to bind stably within the allosteric site of the CRF1 receptor. |

| Interaction Persistence | Key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation. researchgate.net | The interactions with key residues like Asn283 are likely to be persistent and crucial for its antagonist activity. |

| Receptor Conformational Changes | Antagonist binding stabilizes an inactive conformation of the receptor, particularly affecting the movement of transmembrane helices like TM6. nih.gov | The compound likely acts as an antagonist by preventing the receptor from adopting its active conformation. |

| Binding Free Energy | Calculations can differentiate between high and low-affinity binders. | Would allow for a more precise estimation of its binding affinity to the CRF1 receptor. |

Advanced Characterization Methodologies in Pyrazin 2 1h One Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods confirm molecular identity, advanced techniques offer a more granular view of the molecule's architecture and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like 3-(2-Chlorophenyl)pyrazin-2(1H)-one where signal overlap in 1D spectra is common.

Two-Dimensional (2D) NMR Spectroscopy provides correlation maps that reveal connectivity between nuclei.

COSY (Correlated Spectroscopy): This homonuclear technique maps ¹H-¹H coupling relationships. For this compound, COSY would be crucial for tracing the spin systems within the pyrazinone and chlorophenyl rings, identifying adjacent protons. Cross-peaks would appear between protons on neighboring carbons, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): This heteronuclear experiment correlates directly bonded ¹H and ¹³C nuclei. youtube.com It would definitively assign each proton to its attached carbon atom in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between ¹H and ¹³C nuclei. It is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For the target molecule, HMBC would show correlations between the pyrazinone ring protons and the carbons of the chlorophenyl ring, and vice-versa, confirming the linkage between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is vital for determining stereochemistry and conformation. For this compound, NOESY could reveal the preferred rotational orientation (conformation) of the chlorophenyl ring relative to the pyrazinone core by showing spatial proximity between specific protons on each ring.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is often inaccessible by solution-state NMR or single-crystal X-ray diffraction, particularly for amorphous or poorly crystalline substances. youtube.com Given that pyrazinones are often crystalline solids, ssNMR can probe the local environment of nuclei like ¹³C and ¹⁵N within the crystal lattice. mdpi.comnih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei and average out anisotropic interactions that broaden signals in the solid state. mdpi.com

For pyrazin-2(1H)-one derivatives, ¹⁵N ssNMR would be highly informative, as the chemical shift of the nitrogen atoms is very sensitive to their protonation state and involvement in hydrogen bonding within the crystal structure. mdpi.com This can distinguish between different tautomers or polymorphs in the solid state.

| Technique | Information Gained for this compound | Example Application |

| COSY | Connectivity of adjacent protons within the pyrazinone and chlorophenyl rings. | Confirming the H-5/H-6 relationship in the pyrazinone ring. |

| HSQC | Direct one-bond C-H correlations. | Assigning specific ¹H signals to their corresponding ¹³C signals. |

| HMBC | Long-range (2-3 bond) C-H correlations. | Confirming the connection between the chlorophenyl C1' and the pyrazinone C3. |

| NOESY | Through-space proximity of protons. | Determining the rotational conformation of the phenyl ring relative to the pyrazinone ring. |

| Solid-State NMR | Structure in the solid phase, polymorphism, H-bonding. youtube.commdpi.com | Differentiating between crystal polymorphs by observing distinct ¹³C and ¹⁵N chemical shifts. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the parent ion and its fragments, a capability that low-resolution mass spectrometry lacks.

For this compound (C₁₀H₇ClN₂O), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in M+ and M+2 peaks, further corroborating the presence of a chlorine atom.

The fragmentation pathways of pyrazinone derivatives under ESI-MS/MS can also be elucidated. lifesciencesite.com Key fragmentation patterns for this compound would likely involve:

Loss of CO: A common fragmentation for cyclic ketones and lactams, leading to a significant fragment ion. miamioh.edu

Cleavage of the Chlorophenyl Group: Fission of the C-C bond between the two rings.

Ring Contractions and Rearrangements: Complex rearrangements following initial fragmentation are also possible.

Analyzing the exact masses of these fragments via HRMS allows for the confident assignment of their elemental formulas, providing a detailed picture of the molecule's fragmentation behavior. lifesciencesite.com

| Ion Type | Likely Fragmentation Pathway | Significance |

| [M+H]⁺ | Protonated parent molecule. | Confirms molecular weight and elemental formula via exact mass. |

| [M+H-CO]⁺ | Loss of carbon monoxide from the pyrazinone ring. miamioh.edu | Characteristic of the pyrazinone core structure. |

| [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. | Indicates the nature of the substituent at the 3-position. |

| [M+H - C₇H₅Cl]⁺ | Loss of the chlorobenzyl radical. | Provides evidence of the bond between the rings. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise data on bond lengths, bond angles, and the conformation of the molecule. For pyrazin-2(1H)-one derivatives, this technique reveals the planarity of the pyrazinone ring and the rotational angle of the substituent groups. nih.goviucr.org

While a specific crystal structure for this compound is not publicly available, analysis of related structures like pyrazin-2(1H)-thione provides valuable insights. nih.goviucr.org In such structures, molecules are often linked in the crystal lattice by hydrogen bonds, such as N-H···N or N-H···O interactions, forming chains or more complex networks. nih.goviucr.org The crystal packing is further stabilized by weaker interactions like C-H···S, C-H···O, and π-π stacking. nih.govresearchgate.net For this compound, one would expect to observe N-H···O hydrogen bonds linking the lactam moieties of adjacent molecules. The presence of the aromatic chlorophenyl ring would also introduce the possibility of π-π stacking and C-H···π interactions. nih.gov

Co-crystallization is a technique used to combine an active pharmaceutical ingredient (API) with a benign coformer in a single crystal lattice, which can modify physicochemical properties like solubility and stability without altering the covalent structure of the API. nih.govnih.gov The components are held together by non-covalent interactions, predominantly hydrogen bonds. nih.govyoutube.com

Studies on pyrazine (B50134) have shown its ability to form co-crystals with various coformers, such as p-aminobenzoic acid. dergipark.org.tr In these structures, hydrogen bonds form between the pyrazine nitrogen and the carboxylic acid group of the coformer. dergipark.org.tr For this compound, the lactam group (N-H donor and C=O acceptor) is an excellent candidate for forming robust hydrogen-bonded synthons with a wide range of coformers, particularly those containing carboxylic acid or amide functionalities. nih.gov

Co-crystal screening experiments, using methods like slurry crystallization or solvent evaporation, could identify suitable coformers for this compound. youtube.com The resulting co-crystals would then be analyzed by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase with distinct properties. dergipark.org.tr

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.orgscirp.org The Hirshfeld surface is mapped around a molecule, and the color coding indicates the nature and relative strength of intermolecular contacts. Red spots on the surface highlight close contacts (shorter than van der Waals radii), which are typically strong interactions like hydrogen bonds. nih.govmdpi.com

This analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts as a scatter plot. nih.govnih.gov Different types of interactions (e.g., H···H, O···H, C···H) appear in distinct regions of the plot, and the percentage contribution of each interaction to the total surface area can be calculated. nih.govnih.gov

For related pyrazinone structures like pyrazin-2(1H)-thione, Hirshfeld analysis has quantified the contributions of various contacts. nih.goviucr.org For example, N-H···N hydrogen bonds appear as sharp spikes in the fingerprint plot, while broader regions correspond to less specific H···H, C···H, and C···C contacts. nih.govnih.gov In the case of this compound, a Hirshfeld analysis would be expected to show:

Dominant O···H/H···O contacts corresponding to the primary N-H···O hydrogen bonds. nih.gov

Significant H···H contacts, which typically cover the largest surface area. nih.govnih.gov

C···H/H···C contacts, which can include C-H···π interactions involving the phenyl ring. nih.govnih.gov

Cl···H/H···Cl contacts, reflecting the role of the chlorine substituent in crystal packing. nih.gov

This detailed quantitative breakdown of intermolecular forces is crucial for understanding crystal packing motifs and for crystal engineering efforts. scirp.orgscirp.org

| Interaction Type | Percentage Contribution (Hypothetical for a Pyrazinone) | Visual Feature in Fingerprint Plot |

| H···H | ~35-45% | Large, diffuse central region. nih.gov |

| O···H / H···O | ~20-30% | Sharp, distinct "spikes" indicating H-bonds. nih.gov |

| C···H / H···C | ~15-25% | "Wing-like" features on the sides of the plot. nih.gov |

| Cl···H / H···Cl | ~5-10% | Distinct region corresponding to halogen contacts. nih.gov |

| C···C | ~2-5% | Characteristic of π-π stacking interactions. nih.gov |

Medicinal Chemistry and Drug Discovery Applications Pre Clinical, Non Human Focus

Pyrazin-2(1H)-one as a Privileged Scaffold in Drug Design

The pyrazin-2(1H)-one core is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that can bind to a range of different biological targets, making them valuable starting points for the development of new drugs. mdpi.com The unique physicochemical properties of the pyrazine (B50134) ring, a diazine, make it an attractive and less lipophilic substitute for the commonly found phenyl ring in drug molecules. researchgate.net This substitution can lead to improved pharmacokinetic properties. nih.gov

The pyrazinone heterocycle has been identified as a motif that can fulfill the structural requirements for the ATP-competitive inhibition of kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. researchgate.net The ability of the pyrazin-2(1H)-one scaffold to be decorated with various substituents allows for the creation of libraries of compounds with diverse biological activities. researchgate.net This versatility has led to the discovery of pyrazin-2(1H)-ones as selective antagonists for targets like the A3 adenosine (B11128) receptor, which is implicated in inflammation and glaucoma. nih.gov

Similarly, the related pyrazole (B372694) scaffold is also considered a privileged structure in drug discovery, being present in numerous approved drugs and bioactive natural products. nih.gov The success of pyrazole-containing drugs for a variety of conditions underscores the potential of nitrogen-containing heterocyclic scaffolds like pyrazin-2(1H)-one in the development of novel therapeutics. nih.gov

Rational Design and Lead Optimization Strategies

The development of novel therapeutic agents based on the 3-(2-chlorophenyl)pyrazin-2(1H)-one scaffold heavily relies on rational design and lead optimization strategies. These approaches aim to systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

A key strategy involves structure-based drug design, where the three-dimensional structure of the biological target is used to guide the design of complementary inhibitors. nih.govresearchgate.net For instance, in the development of pyrazine-based inhibitors for the SHP2 protein, a target in cancer therapy, the known inhibitor SHP099 was optimized by introducing a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) linker. nih.govresearchgate.netmdpi.com This modification led to the discovery of a new hydrogen bond interaction with the target protein, resulting in an active and cytotoxic agent. nih.govresearchgate.netmdpi.com

Another common approach is the creation of hybrid molecules, which combines the pharmacophoric elements of different bioactive compounds into a single entity. nih.gov This strategy can lead to compounds with improved or novel mechanisms of action. For example, pyrazole-phthalazine hybrids have been designed and synthesized as potent α-glucosidase inhibitors. nih.gov

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in rational design. researchgate.net Molecular docking predicts the binding mode and affinity of a compound to its target, allowing for the prioritization of candidates for synthesis and biological evaluation. researchgate.netnih.gov QSAR models help to establish a mathematical relationship between the chemical structure and biological activity, guiding the optimization of substituents on the pyrazinone scaffold to improve efficacy. researchgate.net

Exploration of Pyrazin-2(1H)-one Scaffolds for Novel Therapeutic Areas (in vitro mechanistic focus)

The versatile pyrazin-2(1H)-one scaffold and its derivatives have been investigated for a wide range of therapeutic applications, with a significant focus on their in vitro mechanistic properties in anti-inflammatory, antimicrobial, and anticancer research.

Anti-Inflammatory Activity

Derivatives of pyrazinone-related scaffolds have shown promising anti-inflammatory properties. For example, pyrazolo[3,4-d]pyrimidinone derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Several of these compounds exhibited potent COX-2 inhibitory activity and high selectivity over COX-1, which is associated with a reduced risk of gastrointestinal side effects. nih.gov Similarly, pyrazoline derivatives have been studied for their ability to inhibit lipoxygenase (LOX), another important enzyme in the inflammatory cascade. nih.gov The anti-inflammatory potential of these compounds is often linked to their antioxidant and free radical scavenging properties. nih.gov

Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrazoline and hydrazone derivatives have been evaluated for their in vitro antibacterial and antifungal activities against a range of pathogens. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for these compounds have been determined, with some showing moderate activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrazoline ring can significantly influence their antimicrobial efficacy. nih.govresearchgate.net For instance, the presence of a methoxy (B1213986) group at a specific position on the phenyl ring attached to the pyrazoline scaffold was found to enhance antibacterial activity against certain strains. nih.gov

Anticancer Activity (in vitro)

Pyrazinone and related pyrazole derivatives have demonstrated significant potential as anticancer agents in in vitro studies. These compounds have been shown to exert their effects through various mechanisms. A series of novel pyrazin-2(1H)-one derivatives were rationally designed as dual inhibitors of PI3K and HDAC, two enzymes that play crucial roles in the development of leukemia. nih.gov One particular compound from this series displayed potent inhibitory activity against PI3Kα and HDAC6, leading to apoptosis and cell cycle arrest in leukemia cells. nih.gov

In another study, pyrazine-based small molecules were designed as inhibitors of the SHP2 protein, which is implicated in several types of cancer. nih.govresearchgate.netmdpi.com These compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. mdpi.com The antiproliferative activity of pyrazole derivatives has also been extensively studied, with some compounds exhibiting potent cytotoxicity against a wide range of cancer cell lines. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Pyrazinone and Pyrazole Derivatives This table is for illustrative purposes and combines data from different studies on related scaffolds.

| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Observed In Vitro Activity (IC50) |

|---|---|---|---|

| Pyrazin-2(1H)-one derivative (Compound 9q) nih.gov | Dual PI3K/HDAC inhibitor | MV4-11 (Leukemia) | 0.093 µM |

| Pyrazine-based SHP2 inhibitor mdpi.com | SHP2 protein inhibition | MCF7, HCT116 | Statistically significant decrease in viability at 0.1 µM and 0.01 µM |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 49) nih.gov | Antiproliferative | 15 cancer cell lines | 0.03–6.561 µM |

| Indole-pyrazole hybrid (Compound 33) nih.gov | CDK2 inhibition | HCT116, MCF7, HepG2, A549 | < 23.7 µM |

Challenges in Translational Research for Pyrazin-2(1H)-one Compounds (excluding clinical trials)

Despite the promising preclinical data, the translation of pyrazin-2(1H)-one compounds from the laboratory to clinical applications faces several challenges, even before the consideration of human clinical trials.

One of the primary hurdles lies in optimizing the pharmacokinetic properties of these compounds. While the pyrazinone scaffold can offer advantages, achieving the right balance of solubility, metabolic stability, and bioavailability remains a significant challenge. nih.gov Poor pharmacokinetic profiles can lead to insufficient drug exposure at the target site, diminishing therapeutic efficacy.

Another challenge is ensuring target selectivity. While a compound may show potent activity against its intended target in vitro, it may also interact with other proteins in the body, leading to off-target effects. nih.gov For example, in the development of kinase inhibitors, achieving selectivity for the target kinase over other closely related kinases is crucial to minimize potential toxicity. researchgate.net

Furthermore, scaling up the synthesis of complex pyrazinone derivatives for further preclinical testing, such as in vivo animal studies, can be a significant obstacle. The synthetic routes developed in the initial discovery phase may not be efficient or cost-effective for producing larger quantities of the compound. researchgate.net

Finally, demonstrating a clear and compelling in vivo efficacy in relevant animal models is a critical step that often proves to be a bottleneck. A compound that is highly active in vitro may not show the same level of activity in a complex biological system due to factors such as poor absorption, rapid metabolism, or inability to reach the target tissue in sufficient concentrations. mdpi.comnih.gov Overcoming these translational hurdles is essential for the successful development of pyrazin-2(1H)-one-based therapeutics.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of pyrazin-2(1H)-one derivatives is a cornerstone of research in this field. While established methods exist, the future will see a push towards more efficient, cost-effective, and environmentally benign synthetic strategies. nih.gov

Key areas of development are expected to include:

Flow Chemistry and Microwave-Assisted Synthesis: Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing. mdpi.com These methods can lead to shorter reaction times, higher yields, and improved reaction control. The application of these technologies to the synthesis of 3-(2-Chlorophenyl)pyrazin-2(1H)-one could enable more rapid and efficient production of this compound and its analogs for further study. mdpi.com

Novel Catalytic Systems: The development of novel catalysts is crucial for enhancing the efficiency of pyrazinone synthesis. This includes the exploration of nano-catalysts and biocatalysts that can offer high selectivity and activity under mild conditions. For instance, sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) has been used as an efficient nanocatalyst in the green synthesis of other heterocyclic compounds.

C-H Activation and Late-Stage Functionalization: Direct C-H activation is a powerful tool in modern organic synthesis that allows for the modification of complex molecules at a late stage. mdpi.com Applying these methods to the pyrazinone core could facilitate the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, without the need for de novo synthesis of each analog.

A review of synthetic methods for 2(1H)-pyrazinones highlights several foundational approaches that could be optimized for greater efficiency. These include the condensation of α-amino acid amides with 1,2-dicarbonyl compounds and methods starting from acyclic precursors. rsc.orgnih.gov Future work will likely focus on improving the regioselectivity and substrate scope of these reactions, as well as adapting them to more sustainable conditions.

Exploration of New Biological Targets and Mechanisms

While the anti-HIV activity of derivatives of this compound has been a primary focus, the broader pyrazinone scaffold is known to interact with a wide range of biological targets. nih.gov Future research will undoubtedly delve into new therapeutic areas for this compound class.

Potential new biological targets and mechanisms include:

Kinase Inhibition: Pyrazinone derivatives have been identified as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer. ijrpc.com For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized as selective inhibitors of PIM-1 kinase, a target in oncology. japsonline.com The this compound scaffold could be explored for its potential to inhibit other kinases implicated in cancer and other diseases.

Anticancer Activity: Beyond kinase inhibition, pyrazinone derivatives have shown broader anticancer potential. ijrpc.comnih.gov A review of pyrazine (B50134) derivatives highlights their promise as anticancer agents, with mechanisms that can include the disruption of tubulin polymerization and inhibition of histone acetyltransferases (HATs). rsc.orgnih.gov Specifically, a series of 1,4-pyrazine-containing compounds were identified as inhibitors of the p300/CBP HAT family, which are potential drug targets for cancer. nih.gov

Modulation of G-Protein Coupled Receptors (GPCRs): Pyrazin-2(1H)-ones have been identified as a novel class of selective antagonists for the A3 adenosine (B11128) receptor (A3AR), a GPCR that is a promising target for neuroprotection and the treatment of inflammation and glaucoma. nih.gov Similarly, oxazolo[3,4-a]pyrazine derivatives have been developed as antagonists for the neuropeptide S receptor, another GPCR involved in various neurobiological functions. nih.gov

Antimicrobial and Antiviral Activity: The pyrazinone core is present in several natural products with antibiotic activity. ijrpc.com Further exploration of synthetic derivatives, including this compound, against a broader range of bacterial and fungal pathogens is a promising avenue. While its anti-HIV activity is known, its potential against other viruses, such as the hepatitis C virus (HCV), could also be investigated, especially given that pyrazinone-based compounds have shown potency against drug-resistant HCV variants. nih.govnih.gov

The following table summarizes some of the known and potential biological targets for pyrazinone derivatives:

| Biological Target Class | Specific Example(s) | Potential Therapeutic Area |

| Viral Enzymes | HIV-1 Reverse Transcriptase | HIV/AIDS |

| HCV NS3 Protease | Hepatitis C | |

| Protein Kinases | PIM-1 Kinase | Cancer |

| Akt Kinase | Cancer | |

| G-Protein Coupled Receptors | A3 Adenosine Receptor | Neurodegenerative diseases, Inflammation, Glaucoma |

| Neuropeptide S Receptor | Substance abuse disorders | |

| Other Enzymes | Histone Acetyltransferases (p300/CBP) | Cancer |

| Carbonic Anhydrase | Glaucoma, Epilepsy | |

| Structural Proteins | Tubulin | Cancer, Fungal infections |

Integration of Artificial Intelligence and Machine Learning in Pyrazin-2(1H)-one Drug Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. youtube.com These computational approaches can be powerfully applied to the study of this compound and related compounds.

Applications of AI and ML in this field include:

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a biological target of interest. japsonline.com This can help to identify novel pyrazin-2(1H)-one derivatives with a high probability of being active, thereby prioritizing synthetic efforts. For example, a pharmacophore model generated from 3D-QSAR studies of pyrazine derivatives was used to screen the ZINC database for potential PIM-1 kinase inhibitors. japsonline.com